molecular formula C25H28N2O2S B4653930 2-[4-(4-ISOBUTYLPHENYL)-1,3-THIAZOL-2-YL]-8-ISOPROPYLIDENEHEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE

2-[4-(4-ISOBUTYLPHENYL)-1,3-THIAZOL-2-YL]-8-ISOPROPYLIDENEHEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE

Cat. No.: B4653930
M. Wt: 420.6 g/mol
InChI Key: JESHWTBYGPEYMA-UHFFFAOYSA-N
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Description

2-[4-(4-ISOBUTYLPHENYL)-1,3-THIAZOL-2-YL]-8-ISOPROPYLIDENEHEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE is a complex organic compound with potential applications in medicinal chemistry. This compound is a derivative of ibuprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID). The unique structure of this compound includes a thiazole ring, which is known for its biological activity, making it a promising candidate for further research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-ISOBUTYLPHENYL)-1,3-THIAZOL-2-YL]-8-ISOPROPYLIDENEHEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE involves multiple steps. One common method starts with the reaction of 2-(4-isobutylphenyl)propionic acid (ibuprofen) with thiosemicarbazide in tetrahydrofuran to form an intermediate compound. This intermediate is then cyclized to form the thiazole ring under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the use of advanced purification methods such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-ISOBUTYLPHENYL)-1,3-THIAZOL-2-YL]-8-ISOPROPYLIDENEHEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Dess-Martin periodane, pyridinium chlorochromate

    Reducing agents: Sodium tetrahydroborate

    Solvents: Dichloromethane, tetrahydrofuran

    Catalysts: Zwitterionic rhodium ν-tetraphenylborate

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .

Mechanism of Action

The mechanism of action of 2-[4-(4-ISOBUTYLPHENYL)-1,3-THIAZOL-2-YL]-8-ISOPROPYLIDENEHEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE involves the inhibition of cyclooxygenase (COX) enzymes, similar to ibuprofen. This inhibition reduces the production of prostaglandins, which are involved in inflammation and pain . Additionally, the compound’s antioxidant properties may help in scavenging free radicals and reducing oxidative stress .

Properties

IUPAC Name

4-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]-10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2S/c1-13(2)11-15-5-7-16(8-6-15)19-12-30-25(26-19)27-23(28)21-17-9-10-18(20(17)14(3)4)22(21)24(27)29/h5-8,12-13,17-18,21-22H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESHWTBYGPEYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C4C5CCC(C4C3=O)C5=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(4-ISOBUTYLPHENYL)-1,3-THIAZOL-2-YL]-8-ISOPROPYLIDENEHEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE
Reactant of Route 2
Reactant of Route 2
2-[4-(4-ISOBUTYLPHENYL)-1,3-THIAZOL-2-YL]-8-ISOPROPYLIDENEHEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE
Reactant of Route 3
Reactant of Route 3
2-[4-(4-ISOBUTYLPHENYL)-1,3-THIAZOL-2-YL]-8-ISOPROPYLIDENEHEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE
Reactant of Route 4
2-[4-(4-ISOBUTYLPHENYL)-1,3-THIAZOL-2-YL]-8-ISOPROPYLIDENEHEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE
Reactant of Route 5
Reactant of Route 5
2-[4-(4-ISOBUTYLPHENYL)-1,3-THIAZOL-2-YL]-8-ISOPROPYLIDENEHEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE
Reactant of Route 6
Reactant of Route 6
2-[4-(4-ISOBUTYLPHENYL)-1,3-THIAZOL-2-YL]-8-ISOPROPYLIDENEHEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE

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